molecular formula C5BrCl5O2 B11950282 5-(Bromodichloromethyl)-3,4,5-trichloro-2(5H)-furanone CAS No. 89167-63-5

5-(Bromodichloromethyl)-3,4,5-trichloro-2(5H)-furanone

Cat. No.: B11950282
CAS No.: 89167-63-5
M. Wt: 349.2 g/mol
InChI Key: CPQSNKPSBAQYBF-UHFFFAOYSA-N
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Description

5-(Bromodichloromethyl)-3,4,5-trichloro-2(5H)-furanone is a halogenated furanone compound It is known for its unique chemical structure, which includes multiple halogen atoms, making it a subject of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromodichloromethyl)-3,4,5-trichloro-2(5H)-furanone typically involves the bromination and chlorination of furanone derivatives. The process often starts with a furanone precursor, which undergoes halogenation reactions under controlled conditions. For instance, bromination can be achieved using bromine or bromine-containing reagents, while chlorination can be performed using chlorine gas or other chlorinating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions, where the furanone precursor is subjected to bromination and chlorination in reactors. The reaction conditions, such as temperature, pressure, and the concentration of halogenating agents, are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Bromodichloromethyl)-3,4,5-trichloro-2(5H)-furanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in less halogenated derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state furanones, while reduction can produce less halogenated derivatives.

Scientific Research Applications

5-(Bromodichloromethyl)-3,4,5-trichloro-2(5H)-furanone has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 5-(Bromodichloromethyl)-3,4,5-trichloro-2(5H)-furanone involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chlorobenzoic acid
  • 5-Bromo-2-chlorobenzonitrile
  • 5-Bromo-2-chlorobenzene

Uniqueness

5-(Bromodichloromethyl)-3,4,5-trichloro-2(5H)-furanone is unique due to its multiple halogen atoms and furanone ring structure. This combination of features gives it distinct chemical and biological properties compared to other similar compounds. Its high degree of halogenation makes it particularly interesting for research in fields such as organic synthesis, medicinal chemistry, and materials science.

Properties

CAS No.

89167-63-5

Molecular Formula

C5BrCl5O2

Molecular Weight

349.2 g/mol

IUPAC Name

5-[bromo(dichloro)methyl]-3,4,5-trichlorofuran-2-one

InChI

InChI=1S/C5BrCl5O2/c6-5(10,11)4(9)2(8)1(7)3(12)13-4

InChI Key

CPQSNKPSBAQYBF-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(OC1=O)(C(Cl)(Cl)Br)Cl)Cl)Cl

Origin of Product

United States

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